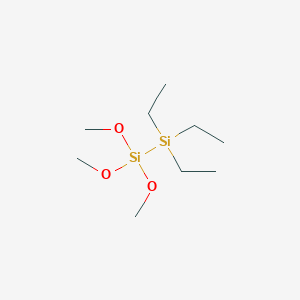
1,1,1-Triethyl-2,2,2-trimethoxydisilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Triethyl-2,2,2-trimethoxydisilane is an organosilicon compound characterized by the presence of silicon atoms bonded to ethyl and methoxy groups.
準備方法
The synthesis of 1,1,1-Triethyl-2,2,2-trimethoxydisilane typically involves the reaction of silicon-based precursors with ethyl and methoxy groups under controlled conditions. One common method involves the use of a silicon hydride, such as trichlorosilane, which is reacted with ethanol and methanol in the presence of a catalyst to produce the desired compound. Industrial production methods may involve similar reactions but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound’s purity .
化学反応の分析
1,1,1-Triethyl-2,2,2-trimethoxydisilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the methoxy groups to other functional groups, such as hydrides.
Substitution: The methoxy groups can be substituted with other alkoxy or aryloxy groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. .
科学的研究の応用
1,1,1-Triethyl-2,2,2-trimethoxydisilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: This compound can be used in the modification of biomolecules to enhance their stability and functionality.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives due to its ability to form strong bonds with various substrates
作用機序
The mechanism by which 1,1,1-Triethyl-2,2,2-trimethoxydisilane exerts its effects involves the interaction of its silicon atoms with other molecules. The methoxy groups can undergo hydrolysis to form silanols, which can then react with other compounds to form siloxane bonds. These reactions are facilitated by the presence of catalysts and specific reaction conditions. The molecular targets and pathways involved depend on the specific application and the nature of the compounds it interacts with .
類似化合物との比較
1,1,1-Triethyl-2,2,2-trimethoxydisilane can be compared with other similar organosilicon compounds, such as:
1,1,1-Trimethoxy-2,2,2-trimethyldisilane: This compound has similar methoxy groups but different alkyl groups, leading to variations in reactivity and applications.
1,1,1-Triethyl-2,2,2-triphenyldisilane: This compound contains phenyl groups instead of methoxy groups, which affects its chemical properties and potential uses. The uniqueness of this compound lies in its specific combination of ethyl and methoxy groups, which confer distinct reactivity and versatility in various applications
特性
CAS番号 |
142602-68-4 |
|---|---|
分子式 |
C9H24O3Si2 |
分子量 |
236.45 g/mol |
IUPAC名 |
triethyl(trimethoxysilyl)silane |
InChI |
InChI=1S/C9H24O3Si2/c1-7-13(8-2,9-3)14(10-4,11-5)12-6/h7-9H2,1-6H3 |
InChIキー |
FUIBTARUSGWBEU-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)[Si](OC)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



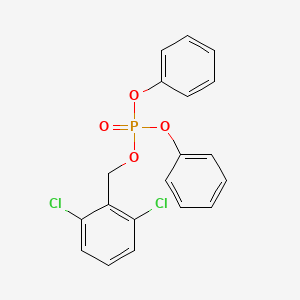
![2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene](/img/structure/B12551278.png)
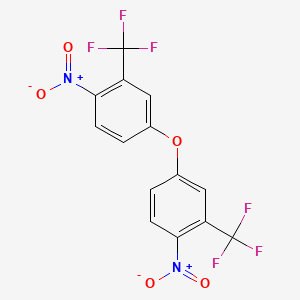
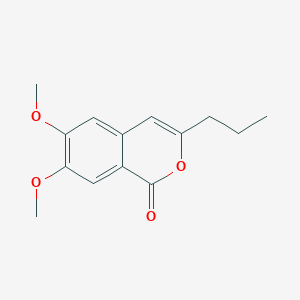


![L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]-](/img/structure/B12551336.png)

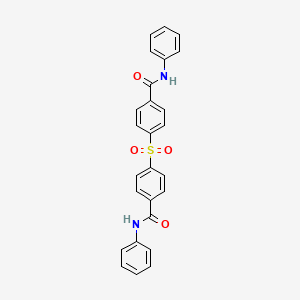
![Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate](/img/structure/B12551357.png)
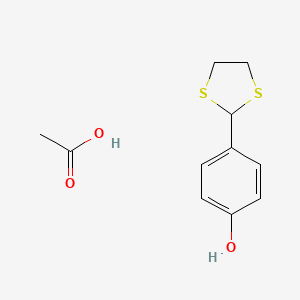

(prop-2-en-1-yl)silane](/img/structure/B12551378.png)
